molecular formula C40H53N5O10 B549512 Suc-Leu-Leu-Val-Tyr-AMC CAS No. 94367-21-2

Suc-Leu-Leu-Val-Tyr-AMC

Cat. No. B549512
CAS RN: 94367-21-2
M. Wt: 763.9 g/mol
InChI Key: UVFAEQZFLBGVRM-MSMWPWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Leu-Leu-Val-Tyr-AMC is a tetrapeptide compound with a succinyl group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal . It is a fluorogenic substrate and has a role as a fluorochrome . It is a member of 7-aminocoumarins .


Molecular Structure Analysis

The molecular formula of Suc-Leu-Leu-Val-Tyr-AMC is C40H53N5O10 . Its molecular weight is 763.88 g/mol . The structure includes a succinyl group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal .


Chemical Reactions Analysis

Suc-Leu-Leu-Val-Tyr-AMC is a fluorogenic substrate for the 20S proteasome, other chymotrypsin-like proteases, and calpains . Upon enzymatic cleavage, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify protease activity .


Physical And Chemical Properties Analysis

Suc-Leu-Leu-Val-Tyr-AMC is a solid substance . It is white to off-white in color . The excitation and emission maxima of the AMC released upon enzymatic cleavage are 360 nm and 460 nm, respectively .

Mechanism of Action

Target of Action

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a fluorogenic substrate primarily targeted towards the 20S proteasome , calpains , and other chymotrypsin-like proteases . These targets play crucial roles in protein degradation and turnover, maintaining cellular homeostasis.

Mode of Action

Suc-LLVY-AMC interacts with its targets through enzymatic cleavage. The compound is a peptide that, upon enzymatic cleavage by the 20S proteasome, calpains, or other chymotrypsin-like proteases, liberates a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be used to quantify protease activity, providing a measure of the interaction between Suc-LLVY-AMC and its targets .

Biochemical Pathways

The primary biochemical pathway affected by Suc-LLVY-AMC involves protein degradation. The 20S proteasome, one of the main targets of Suc-LLVY-AMC, is a key component of the ubiquitin-proteasome pathway responsible for protein degradation . Calpains, another target, are calcium-dependent cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, cell motility, and apoptosis .

Pharmacokinetics

As a fluorogenic substrate, it is known to be membrane-permeable , which could influence its absorption and distribution within the body.

Result of Action

The primary result of Suc-LLVY-AMC’s action is the generation of a fluorescent signal. This occurs when the compound is cleaved by its target enzymes, releasing the AMC moiety . The fluorescence produced provides a quantifiable measure of protease activity, offering insights into the function and activity of the 20S proteasome, calpains, and other chymotrypsin-like proteases.

Action Environment

Environmental factors can influence the action of Suc-LLVY-AMC. For instance, the activity of the 20S proteasome and calpains, the primary targets of Suc-LLVY-AMC, can be influenced by factors such as pH, temperature, and the presence of specific ions . Additionally, the fluorescence of the released AMC moiety, used to quantify protease activity, can be affected by environmental factors such as pH and temperature .

Safety and Hazards

This product is not for human or veterinary use .

Future Directions

Suc-Leu-Leu-Val-Tyr-AMC is used extensively in biochemistry and molecular biology research for the assay and characterization of protease activity . It aids in identifying factors that influence protease function and in characterizing the specificity and efficiency of proteasomal enzymes .

Relevant Papers Suc-Leu-Leu-Val-Tyr-AMC has been used in various research studies. For example, it has been used in a study on Reovirus-Induced Apoptosis , a study on environmental science technology , a study on food function , and a study on BMC Developmental Biology .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29-,30-,31-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAEQZFLBGVRM-MSMWPWNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Leu-Leu-Val-Tyr-AMC

CAS RN

94367-21-2
Record name Succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYL-LEUCYL-LEUCYL-VALYL-TYROSYL-METHYLCOUMARINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVY2DYZ80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: Suc-Leu-Leu-Val-Tyr-AMC is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does Suc-Leu-Leu-Val-Tyr-AMC primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does Suc-Leu-Leu-Val-Tyr-AMC enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using Suc-Leu-Leu-Val-Tyr-AMC?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of Suc-Leu-Leu-Val-Tyr-AMC?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Suc-Leu-Leu-Val-Tyr-AMC. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does Suc-Leu-Leu-Val-Tyr-AMC demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for Suc-Leu-Leu-Val-Tyr-AMC hydrolysis by the proteasome?

A7: Studies have reported Km values for Suc-Leu-Leu-Val-Tyr-AMC hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can Suc-Leu-Leu-Val-Tyr-AMC be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed Suc-Leu-Leu-Val-Tyr-AMC to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of Suc-Leu-Leu-Val-Tyr-AMC contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.